REACTION_CXSMILES
|
C1N=CN(C(N2C=NC=C2)=O)C=1.[NH2:13][C:14]1[C:22]([C:23]([F:26])([F:25])[F:24])=[CH:21][C:17]([C:18](O)=[O:19])=[CH:16][C:15]=1[Cl:27].[BH4-].[Na+].Cl>C1COCC1.O>[NH2:13][C:14]1[C:22]([C:23]([F:24])([F:25])[F:26])=[CH:21][C:17]([CH2:18][OH:19])=[CH:16][C:15]=1[Cl:27] |f:2.3|
|
Name
|
|
Quantity
|
69.56 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
93.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1C(F)(F)F)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 h at RT
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
exhaustively extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated down i
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with PE
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1C(F)(F)F)CO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |